molecular formula C19H23O4P B118970 Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate CAS No. 87460-09-1

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Cat. No. B118970
CAS RN: 87460-09-1
M. Wt: 346.4 g/mol
InChI Key: GVDMCYBWLREELG-UHFFFAOYSA-N
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Description

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate is a chemical compound with the molecular formula C19H23O4P . It has a molecular weight of 346.35700 .


Molecular Structure Analysis

The IUPAC name for this compound is (2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid . The InChI string is InChI=1S/C19H23O4P/c20-19 (23-15-18-12-5-2-6-13-18)16-24 (21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2, (H,21,22) . The Canonical SMILES is C1=CC=C (C=C1)CCCCP (=O) (CC (=O)OCC2=CC=CC=C2)O .


Physical And Chemical Properties Analysis

The compound has a LogP value of 4.02310 , indicating its lipophilicity. The Polar Surface Area (PSA) is 73.41000 , which can influence its permeability across biological membranes.

Scientific Research Applications

Catalytic Benzylation Reactions

Research by Kischel et al. (2007) demonstrates the use of iron-catalyzed benzylation for 1,3-dicarbonyl compounds, yielding pharmaceutically interesting products. This process highlights a general and efficient pathway for modifying compounds in a manner that could be applicable to derivatives similar to Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, underlining the pharmaceutical synthesis potential of such reactions (Kischel et al., 2007).

Synthesis of Phosphonates

Pernak et al. (2000) detail the preparation of dialkyl [2-hydroxy-5-(phenylazo)benzyl]phosphonates from Mannich bases and trialkyl phosphite, showcasing a method that could be adapted for synthesizing compounds with functional groups akin to those in Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate. This illustrates the chemical versatility and potential applications of such compounds in synthesis and design of new molecules (Pernak et al., 2000).

Kinetic Resolution and Membrane Reactor Development

Liese et al. (2002) explored the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, a process significant for the production of intermediates for ACE inhibitors. Although not directly related to Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate, this study underscores the relevance of such compounds in the synthesis of medically important molecules, using innovative techniques like membrane reactors for enhanced efficiency (Liese et al., 2002).

Lipophilicity and Biological Activity Studies

Jankech et al. (2020) investigated the hydro-lipophilic properties of fluorinated benzyl carbamates of 4-aminosalicylanilides, aiming to correlate these properties with biological activity. Their work provides insight into how modifications of compounds, such as altering hydroxy and benzyl groups, can impact lipophilicity and, by extension, the potential therapeutic applications of these molecules (Jankech et al., 2020).

properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMCYBWLREELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525888
Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

CAS RN

87460-09-1
Record name 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate
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Record name Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate
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Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
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Record name Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate
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Record name Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester
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Synthesis routes and methods I

Procedure details

A solution of benzyl chloroformate (1.8 ml, 12.6 mmol) in 5 ml of dry tetrahydrofuran was added dropwise to a solution of [hydroxy(4-phenylbutyl)phosphinyl]acetic acid (2.55 g, 10 mmol) and triethylamine (2.0 ml, 14.5 mmol) in 30 ml of dry tetrahydrofuran at 0° C. After addition was complete, the mixture was stirred at 0° C. for 30 minutes and at room temperature for 1 hour. The mixture was positioned between ethyl acetate and 5% KHSO4 and the ethyl acetate layer was evaporated to a residue. The residue was taken up in aqueous NaHCO3, washed with ethyl acetate, and the aqueous solution acidified to pH 1 and extracted with ethyl acetate. The extracts were dried (Na2SO4) and evaporated to give the crude product which was triturated with pentane to yield a solid, melting point 64°-67° C. (3.30 g).
Quantity
1.8 mL
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2.55 g
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2 mL
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5 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-phenylbutyl phosphonous acid (2.0 g, 0.01 mole) in chloroform (40 ml) was added triethylamine (3.2 ml, 0.022 mole) and cooled in an ice bath to 0° C. Trimethyl silyl chloride (2.8 ml, 0.022 mole) was added to the above solution dropwise, followed by benzyl bromoacetate (1.6 ml, 0.011 mole). The ice bath was removed and the mixture stirred at room temperture for 5 hours and poured into 10% aqueous HCl (30 ml) and crushed ice (20 g). After shaking the mixture in a separatory funnel, the chloroform layer was separated and the aqueous layer extracted with dichloromethane (2×50 ml). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and the solvents removed on a rotavap. The resulting crude thick oil (3.5 g) was dissolved in 30 ml ether; hexane was added dropwise to get a turbid solution and left at room temperature overnight to complete the crystallization. The resulting product was cooled in the freezer for 2 hours, filtered and the solid was washed very thoroughly with hexane (50 ml), ether (50 ml) and again very thoroughly with hexane (50 ml), ether (50 ml) in that order. The solid was vacuum dried to get 2.48 g (71%) of title compound, m.p. 68°-70° C. TLC: Silica gel, CH2Cl2 :MeOH:HOAc (20:1:1) shows a single spot at Rf =0.25.
Quantity
2 g
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3.2 mL
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40 mL
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2.8 mL
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1.6 mL
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Yield
71%

Synthesis routes and methods III

Procedure details

To a well stirred solution of [hydroxy-(4-phenylbutyl)phosphinyl]acetic acid (prepared as described in Example 23 of U.S. Pat. No. 4,602,092) (422.5 g, 1.65 mole) in tetrahydrofuran (4700 ml, alumina purified) maintained at -5° C. to -10° C. was gradually added triethylamine (290 ml, 2.08 mole). This was then followed by the dropwise addition of a solution of benzylchloroformate (275 ml, 1.93 mole) in purified tetrahydrofuran (1320 ml). After removing the cooling bath, stirring was continued for three hours. After this time, the reaction mixture was filtered. The solids were washed with ethyl acetate (2×1000 ml). The combined filtrates were concentrated in vacuo. The resultant residue was dissolved in ethyl acetate (4000 ml) and washed with water (2×1000 ml), 2.5% hydrochloric acid (2×600 ml) and brine (2×1000 ml). The organic phase was dried over magnesium sulfate, filtered and concentrated. The residue was triturated with 1:1 ether/hexane (2×500 ml) and collected by filtration. The solid was washed on the frit with 1:1 ether/hexane then dried in vacuo at 30° C. overnight to yield 509 g of colorless crystalline product m.p. 68°-70° C.
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290 mL
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275 mL
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1320 mL
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4700 mL
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